molecular formula C10H8N4O2 B11886279 Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Katalognummer: B11886279
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: SOTTZEGBRKOZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that combines a pyrazine ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of pyrazine derivatives with pyrimidine carboxylates. One common method includes the use of a Diels-Alder reaction between a pyrazine derivative and a pyrimidine carboxylate, followed by esterification to form the methyl ester . The reaction conditions often involve the use of organic solvents such as chloroform and catalysts like potassium carbonate at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine and pyrimidine derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activities and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is unique due to its specific combination of pyrazine and pyrimidine rings, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C10H8N4O2

Molekulargewicht

216.20 g/mol

IUPAC-Name

methyl 2-pyrazin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-16-10(15)7-4-13-9(14-5-7)8-6-11-2-3-12-8/h2-6H,1H3

InChI-Schlüssel

SOTTZEGBRKOZON-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(N=C1)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.